Sporanox
CAS No.: 1217512-35-0
Cat. No.: VC0196436
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 708.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1217512-35-0 |
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Molecular Formula | C35H38Cl2N8O4 |
Molecular Weight | 708.6 g/mol |
IUPAC Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3 |
Standard InChI Key | VHVPQPYKVGDNFY-NZHIZTFASA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance | Off-White to Light Beige Solid |
Melting Point | 163-165°C |
Formulation | FDA Approval Date | Primary Indications |
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Oral capsules (100mg) | September 11, 1992 | Onychomycosis, blastomycosis, histoplasmosis, aspergillosis |
Oral solution | February 21, 1997 | Oropharyngeal and esophageal candidiasis, empiric therapy in febrile neutropenic patients |
Injectable solution | March 30, 1999 | Empiric therapy in febrile neutropenic patients, severe systemic mycoses |
This diversity of formulations allows clinicians to tailor treatment approaches based on the specific fungal infection, patient characteristics, and severity of disease .
CHEMICAL PROPERTIES AND MECHANISM OF ACTION
Molecular Mechanism
Sporanox exerts its antifungal effects through a highly specific molecular mechanism targeting fungal cell membrane synthesis. The primary mechanism involves inhibition of 14α-demethylase, a fungal cytochrome P450 enzyme responsible for converting lanosterol to ergosterol, which is a vital component of fungal cell membranes . The azole nitrogen atoms in itraconazole's chemical structure form a complex with the active site (haem iron) of the fungal enzyme, effectively impeding its function .
This inhibition results in several consequential cellular effects:
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Accumulation of lanosterol and 14-methylated sterols
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Increased permeability of fungal cell membranes
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Modified membrane-bound enzyme activity
Additional mechanisms contributing to Sporanox's antifungal activity include inhibition of fungal cytochrome c oxidative and peroxidative enzymes, which further disrupt the integrity of fungal cell membranes .
Spectrum of Activity
Sporanox demonstrates activity against numerous clinically significant fungal pathogens, including:
Organism Category | Susceptible Species |
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Yeasts | Candida albicans, Candida tropicalis (variable) |
Dermatophytes | Trichophyton rubrum, Trichophyton mentagrophytes |
Dimorphic fungi | Blastomyces dermatitidis, Histoplasma capsulatum, Sporothrix schenckii |
Molds | Aspergillus fumigatus, Aspergillus flavus |
PHARMACOKINETICS AND PHARMACODYNAMICS
Absorption and Bioavailability
Sporanox demonstrates non-linear pharmacokinetics, which has significant implications for dosing strategies . The bioavailability profile varies considerably among different formulations:
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Capsules: The original formulation exhibits pH-dependent absorption that is enhanced by food
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Oral solution: Demonstrates improved absorption compared to capsules due to its liquid formulation
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Injectable solution: Provides 100% bioavailability through intravenous administration
The recognition of Sporanox's non-linear pharmacokinetics has led to the development of novel formulations with enhanced bioavailability, such as super-bioavailable itraconazole (SB-130) .
Distribution and Tissue Penetration
The additional anti-inflammatory properties of itraconazole make it suitable for application in difficult-to-treat inflammatory skin disorders, such as seborrheic dermatitis, extending its clinical utility beyond purely antifungal indications .
APPROVED INDICATIONS
Sporanox Capsules (100mg)
The FDA has approved Sporanox capsules for several significant fungal infections:
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Blastomycosis (pulmonary and extrapulmonary)
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Histoplasmosis (including chronic cavitary pulmonary disease and disseminated, non-meningeal histoplasmosis)
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Aspergillosis (pulmonary and extrapulmonary) in patients who are intolerant of or refractory to amphotericin B therapy
The dosing regimen varies by indication:
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For onychomycosis of the toenail: 200mg (two 100mg capsules) once daily for 12 consecutive weeks
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For fingernail onychomycosis: 2 treatment pulses, each consisting of 200mg (2 100mg capsules) twice daily (400mg/day) for 1 week, with the pulses separated by a 3-week period without therapy
Sporanox Oral Solution
The oral solution formulation has been approved for:
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Empiric therapy of febrile neutropenic patients with suspected fungal infections
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Treatment of oropharyngeal candidiasis
Sporanox Injectable Solution
The injectable formulation is indicated for:
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Empiric therapy of febrile neutropenic patients with suspected fungal infections
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Treatment of serious fungal infections in immunocompromised and non-immunocompromised patients, including blastomycosis and other systemic mycoses
CLINICAL EFFICACY
Efficacy in Onychomycosis
A pivotal Phase 3 trial (BT0300-302-INT) evaluated the noninferiority of a new itraconazole 200mg tablet formulation compared to the standard Sporanox regimen of two 100mg capsules once daily for onychomycosis. This randomized, multi-center, parallel-group, placebo-controlled, evaluator-blinded trial enrolled 1,354 patients aged 16-75 years with laboratory-confirmed onychomycosis of the toenail .
The study demonstrated that the 200mg tablet formulation was non-inferior to Sporanox capsules and superior to placebo. The primary efficacy endpoint was Complete Cure at week 52, defined as both Clinical Cure (IGA score of 0 for the target toenail) and Mycological Cure (negative KOH examination and negative culture for dermatophytes) .
Efficacy in Candidiasis
A comparative study between Sporanox oral solution (100mg/day) and fluconazole tablets (100mg/day) for esophageal candidiasis showed no significant difference in clinical response, with both regimens achieving approximately 86% response rates .
Efficacy in Systemic Fungal Infections
Preclinical studies have demonstrated Sporanox's efficacy in animal models of systemic fungal infections:
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In guinea pigs with disseminated Aspergillus fumigatus infections, itraconazole at 2.5mg/kg and 5mg/kg via oral and parenteral routes increased survival rates and sterilized organ systems
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In normal rabbits with disseminated disease, oral itraconazole at 40mg/kg increased survival rates
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In immunosuppressed rats with pulmonary Aspergillus fumigatus infection, oral itraconazole at 80mg/kg increased survival rates
DRUG INTERACTIONS
Interaction with Other Antifungals
Studies suggest potential antagonism between Sporanox and amphotericin B when used sequentially. Since itraconazole inhibits ergosterol synthesis, and ergosterol is the binding site for amphotericin B, prior azole therapy may reduce amphotericin B's efficacy . In one study, the antifungal activity of amphotericin B against Aspergillus fumigatus infections in mice was inhibited by prior ketoconazole therapy, suggesting a similar mechanism might apply to itraconazole .
CYP3A4-Mediated Interactions
As both a substrate and inhibitor of CYP3A4, Sporanox has numerous significant drug interactions that require careful clinical consideration. These interactions form a substantial portion of the boxed warning and are detailed extensively in the product labeling.
RESISTANCE PATTERNS
Mechanisms of Resistance
Resistance to Sporanox has been observed in several fungal species, with various mechanisms identified:
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Reduced accumulation of the drug within fungal cells
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Mutations in the target enzyme 14α-demethylase
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Overexpression of efflux pumps
Several in vitro studies have reported cross-resistance between different azole antifungals, where fungal isolates with reduced susceptibility to one azole derivative show decreased susceptibility to others .
Species-Specific Resistance
Certain Candida species demonstrate intrinsically lower susceptibility to Sporanox:
Additionally, Sporanox exhibits no activity against several clinically important fungal pathogens:
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Zygomycetes (Rhizopus spp., Rhizomucor spp., Mucor spp., Absidia spp.)
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Fusarium spp.
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Scedosporium spp.
RECENT DEVELOPMENTS AND RESEARCH
Novel Formulations
Recent research has focused on developing improved formulations of itraconazole with enhanced bioavailability. The 2023 clinical study comparing super-bioavailable itraconazole (SB-130) with conventional formulations demonstrated that once-daily dosing with SB-130 achieved superior outcomes compared to twice-daily dosing with conventional itraconazole 100mg in the treatment of dermatophyte infections .
Exploration of New Indications
Researchers have investigated potential applications of Sporanox beyond its established antifungal indications. One recent study evaluated itraconazole as a potential treatment for COVID-19, though results indicated it was unable to reduce SARS-CoV-2 viral load in infected hamsters or improve clinical outcomes in COVID-19 patients .
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